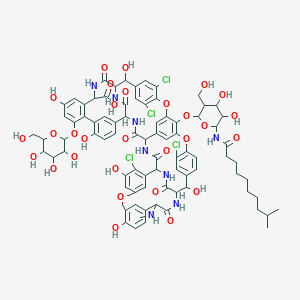
4-Butyl-3-methylisoxazol-5(2H)-one
Vue d'ensemble
Description
4-Butyl-3-methylisoxazol-5(2H)-one is a chemical compound that belongs to the family of isoxazolones. It is commonly used in scientific research to study the mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-Butyl-3-methylisoxazol-5(2H)-one involves binding to the ionotropic glutamate receptor at the glycine-binding site. This binding leads to the activation of the receptor and subsequent modulation of synaptic transmission and plasticity in the brain. Specifically, 4-Butyl-3-methylisoxazol-5(2H)-one acts as a partial agonist at the glycine-binding site of the receptor, which means it can activate the receptor to a lesser extent than the endogenous ligand glycine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Butyl-3-methylisoxazol-5(2H)-one are mainly related to its modulation of synaptic transmission and plasticity in the brain. Studies have shown that 4-Butyl-3-methylisoxazol-5(2H)-one can enhance long-term potentiation (LTP) and long-term depression (LTD), which are two forms of synaptic plasticity that are important for learning and memory. Additionally, 4-Butyl-3-methylisoxazol-5(2H)-one can modulate the release of various neurotransmitters, including glutamate, GABA, and dopamine, which can have downstream effects on neuronal activity and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Butyl-3-methylisoxazol-5(2H)-one in lab experiments is its specificity for the glycine-binding site of the ionotropic glutamate receptor. This specificity allows researchers to selectively modulate the activity of this receptor without affecting other receptors or neurotransmitter systems. Additionally, 4-Butyl-3-methylisoxazol-5(2H)-one is relatively stable and easy to synthesize, which makes it a convenient tool for studying the function of ionotropic glutamate receptors.
One limitation of using 4-Butyl-3-methylisoxazol-5(2H)-one in lab experiments is its partial agonist activity at the glycine-binding site. This partial agonism can make it difficult to interpret the results of experiments, as the effects of 4-Butyl-3-methylisoxazol-5(2H)-one may be weaker or different from those of the endogenous ligand glycine. Additionally, the use of 4-Butyl-3-methylisoxazol-5(2H)-one in vivo may be limited by its poor solubility and bioavailability.
Orientations Futures
There are several future directions for research involving 4-Butyl-3-methylisoxazol-5(2H)-one. One direction is to develop more potent and selective modulators of the glycine-binding site of the ionotropic glutamate receptor. This could lead to the development of novel therapeutics for neurological disorders such as Alzheimer's disease, schizophrenia, and epilepsy. Another direction is to investigate the role of 4-Butyl-3-methylisoxazol-5(2H)-one in other areas of neuroscience research, such as pain processing, addiction, and neurodegeneration. Finally, future research could focus on improving the pharmacokinetic properties of 4-Butyl-3-methylisoxazol-5(2H)-one to increase its efficacy and bioavailability in vivo.
Applications De Recherche Scientifique
4-Butyl-3-methylisoxazol-5(2H)-one has various scientific research applications, including studying the mechanism of action of drugs, investigating the biochemical and physiological effects of compounds, and developing potential therapeutic agents. It is commonly used in neuroscience research to study the function of ionotropic glutamate receptors, which are involved in synaptic transmission and plasticity in the brain. Additionally, 4-Butyl-3-methylisoxazol-5(2H)-one is used in drug discovery research to identify compounds that can modulate the activity of ionotropic glutamate receptors for the treatment of various neurological disorders.
Propriétés
IUPAC Name |
4-butyl-3-methyl-2H-1,2-oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-3-4-5-7-6(2)9-11-8(7)10/h9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLGHUMFHAXKDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(NOC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butyl-3-methylisoxazol-5(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-6-amino-N-[(2S,3R)-3-hydroxy-1-oxobutan-2-yl]-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2S)-2-[[2-(3-methanimidoylphenyl)acetyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanamide](/img/structure/B24621.png)

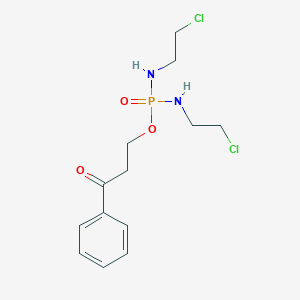

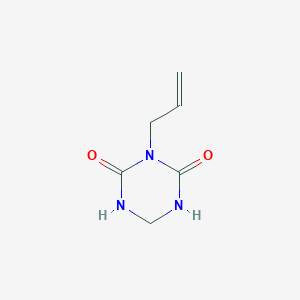
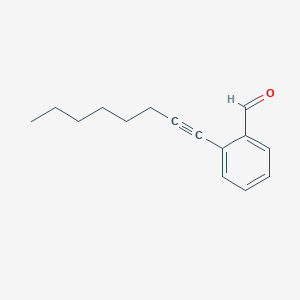
![2-Tert-butyl-6-nitro-5-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]-1,3-benzoxazole](/img/structure/B24638.png)


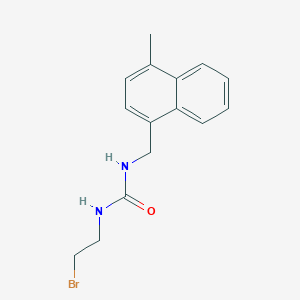
![1,3-Bis[2-(1-phenyl-1H-tetrazol-5-ylthio)ethylsulfonyl]-2-propanol](/img/structure/B24647.png)

